molecular formula C11H15Cl2NO B1213596 Dichloroisoproterenol, (R)- CAS No. 20879-16-7

Dichloroisoproterenol, (R)-

Cat. No.: B1213596
CAS No.: 20879-16-7
M. Wt: 248.15 g/mol
InChI Key: VKMGSWIFEHZQRS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloroisoproterenol, ®-, also known as Dichloroisoprenaline, was the first beta blocker ever developed. It is a non-selective beta-adrenergic receptor antagonist, meaning it can block both beta-1 and beta-2 adrenergic receptors. This compound has low potency and acts as a partial agonist/antagonist at these receptors .

Preparation Methods

Chemical Reactions Analysis

Dichloroisoproterenol, ®-, undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.

    Reduction: Reduction reactions can convert the ketone or aldehyde back to an alcohol.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Dichloroisoproterenol, ®-, has been used in various scientific research applications:

    Chemistry: It serves as a model compound for studying beta-adrenergic receptor antagonists and their interactions.

    Biology: Researchers use it to understand the physiological effects of beta-blockers on different biological systems.

    Medicine: Although it has low clinical utility, it paved the way for the development of more potent beta-blockers like propranolol.

    Industry: It is used in the synthesis of other beta-blockers and related compounds.

Mechanism of Action

Dichloroisoproterenol, ®-, exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine. This inhibition prevents the activation of adenylate cyclase, reducing the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This leads to decreased heart rate, reduced force of contraction, and vasodilation .

Comparison with Similar Compounds

Dichloroisoproterenol, ®-, is unique among beta-blockers due to its low potency and partial agonist/antagonist activity. Similar compounds include:

    Pronethalol: A beta-blocker developed from Dichloroisoproterenol but withdrawn due to carcinogenicity.

    Propranolol: The first clinically successful beta-blocker, developed from further modifications of Dichloroisoproterenol.

    Nifenalol: Another beta-blocker synthesized using similar methods

Dichloroisoproterenol, ®-, remains a significant compound in the history of beta-blockers, providing valuable insights into the development of more effective and safer therapeutic agents.

Properties

CAS No.

20879-16-7

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3/t11-/m0/s1

InChI Key

VKMGSWIFEHZQRS-NSHDSACASA-N

SMILES

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O

Isomeric SMILES

CC(C)NC[C@@H](C1=CC(=C(C=C1)Cl)Cl)O

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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